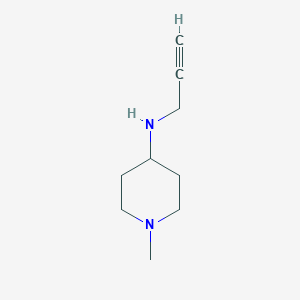

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Overview

Description

“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 919836-45-6 . Its IUPAC name is N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine . It is used as a reactant in the preparation of dianilinopyrimidines as IKK inhibitors for treating inflammation, diabetes, and neoplasm .

Molecular Structure Analysis

The molecular structure of “1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” can be represented by the InChI Code: 1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 . This indicates that the compound has a molecular weight of 152.24 .

Physical And Chemical Properties Analysis

“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 152.24 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Photosensitization in Photocatalysis

This compound could potentially act as a photosensitizer in photocatalytic reactions. Photosensitizers are crucial for initiating photochemical processes by absorbing light and transferring energy or electrons to other molecules .

Synthon in Cross-Coupling Reactions

The structure suggests that it could serve as a synthon in Sonogashira cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

Biological Activity

Indole derivatives, which share a similar structural motif, are known for their diverse biological activities. This compound may exhibit pharmacological properties that could be explored for clinical applications .

Plant Hormone Research

Related indole compounds are involved in plant growth as hormones. This compound might be used in studying plant hormone pathways and their synthetic analogs .

Phase-Transfer Catalysis

Given its structural features, this compound might participate in phase-transfer catalysis, facilitating reactions between compounds in different phases (e.g., organic and aqueous) .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is the enzyme Monoamine Oxidase (MAO) . This enzyme catalyzes the oxidative deamination of a variety of biogenic and xenobiotic amines . It exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities .

Mode of Action

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine: interacts with its targets by inhibiting the action of MAO-A and MAO-B .

Biochemical Pathways

The inhibition of MAO-A and MAO-B by 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine affects the biochemical pathways involving the metabolism of biogenic and xenobiotic amines . This results in the accumulation of these amines, which can have various downstream effects depending on the specific amine involved.

Result of Action

The molecular and cellular effects of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine ’s action include the inhibition of MAO-A and MAO-B, leading to an increase in the levels of biogenic and xenobiotic amines . This can have various effects depending on the specific amine involved. For example, increased levels of certain neurotransmitters could lead to changes in mood or behavior.

properties

IUPAC Name |

1-methyl-N-prop-2-ynylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOBAQJEADYYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine | |

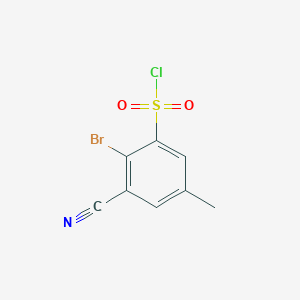

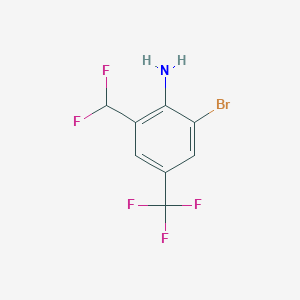

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)